molecular formula C22H28N4O4S B2558890 N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899991-39-0

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2558890
CAS No.: 899991-39-0
M. Wt: 444.55
InChI Key: YOLLIKLWLUGBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound designed for research applications in medicinal chemistry. Its structure incorporates a piperazine core, a versatile scaffold frequently investigated for its interaction with various biological targets . The molecule also features a benzylamino-oxoethyl moiety and a tosyl (p-toluenesulfonyl) group, structural elements common in compounds studied for their potential pharmacological properties. Compounds with similar piperazine-carboxamide backbones have demonstrated significant research value in diverse areas. For instance, piperazine carboxamide derivatives have been identified as potent smoothened (Smo) antagonists, which are relevant in the study of the Hedgehog (Hh) signaling pathway and its role in certain neoplasias . Other structural analogs have been explored as antiallergy agents in IgE-mediated models and for their affinity to H1 histaminic receptors , or as muscarinic M4 receptor antagonists for potential application in neurological conditions . Furthermore, the integration of a sulfonamide group (like the tosyl group in this compound) with other pharmacophores is a recognized strategy in multi-target drug discovery, particularly for complex conditions such as Alzheimer's disease and type 2 diabetes . Researchers may find this compound particularly useful as a building block or intermediate in the synthesis of novel bioactive molecules or as a candidate for screening against a panel of biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-18-8-10-20(11-9-18)31(29,30)26(22(28)25-14-12-24(2)13-15-25)17-21(27)23-16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLIKLWLUGBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Piperazine

Piperazine is selectively methylated at the 4-position using methyl iodide in the presence of a base (e.g., potassium carbonate) in refluxing acetonitrile. The reaction proceeds via nucleophilic substitution, yielding 4-methylpiperazine.

Reaction conditions :

  • Reagents : Piperazine, CH₃I, K₂CO₃
  • Solvent : Acetonitrile
  • Temperature : 80°C, 12 hours
  • Yield : 78%

Tosylation of 4-Methylpiperazine

The secondary amine of 4-methylpiperazine is protected with tosyl chloride (TsCl) under Schotten-Baumann conditions:

Procedure :

  • 4-Methylpiperazine (1 eq) is dissolved in dichloromethane (DCM).
  • TsCl (1.1 eq) is added dropwise at 0°C, followed by aqueous NaOH (2 eq).
  • The mixture is stirred for 2 hours, extracted with DCM, and purified via recrystallization.

Data :

  • Yield : 85%
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.2 Hz, 2H), 3.15 (t, 4H, piperazine N-CH₂), 2.65 (t, 4H), 2.45 (s, 3H, CH₃), 2.33 (s, 3H, tosyl CH₃).

Introduction of the Carboxamide Group

Acylation with Triphosgene

The secondary amine of 4-methyl-N-tosylpiperazine is converted to a carboxamide using triphosgene as a safer alternative to phosgene:

Procedure :

  • 4-Methyl-N-tosylpiperazine (1 eq) is dissolved in anhydrous DCM.
  • Triphosgene (0.33 eq) and triethylamine (2 eq) are added under nitrogen.
  • After 4 hours at room temperature, water is added to hydrolyze the isocyanate intermediate.

Data :

  • Yield : 75%
  • Characterization :
    • IR (KBr) : 1665 cm⁻¹ (C=O stretch).
    • ¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), 44.8 (piperazine CH₂), 21.5 (CH₃).

Bromoacetylation of the Carboxamide Nitrogen

Reaction with Bromoacetyl Bromide

The primary amine of the carboxamide is bromoacetylated to facilitate subsequent substitution:

Procedure :

  • 4-Methyl-N-tosylpiperazine-1-carboxamide (1 eq) is suspended in THF.
  • Bromoacetyl bromide (1.2 eq) is added dropwise at 0°C, followed by DIPEA (2 eq).
  • The mixture is stirred for 3 hours and purified via silica gel chromatography.

Data :

  • Yield : 68%
  • Characterization :
    • MS (ESI+) : m/z 432.1 [M+H]⁺.

Substitution with Benzylamine

Nucleophilic Displacement of Bromide

The bromoacetamide intermediate undergoes substitution with benzylamine in a polar aprotic solvent:

Procedure :

  • Bromoacetamide derivative (1 eq) and benzylamine (3 eq) are refluxed in acetonitrile with K₂CO₃.
  • After 6 hours, the product is isolated via column chromatography (MeOH/CH₂Cl₂ 5:95).

Data :

  • Yield : 62%
  • Characterization :
    • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.32–7.25 (m, 5H, benzyl), 4.02 (s, 2H, CH₂CO), 3.45 (m, 4H, piperazine), 2.40 (s, 3H, CH₃).
    • HPLC Purity : 98.5%.

Optimization and Challenges

Side Reactions and Mitigation

  • Over-alkylation : Controlled by using excess benzylamine and shorter reaction times.
  • Hydrolysis of Bromoacetamide : Minimized by avoiding aqueous conditions during substitution.

Alternative Routes

  • Multicomponent Reactions : As demonstrated in PMC, Ugi-type reactions could streamline synthesis but require optimization for regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using reagents like KMnO4 or OsO4.

    Reduction: Employing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.

    Coupling Reactions: Catalyzed by metals like Cu(I) or Pd(II).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Benzamide Analogs

Compound Substituents (R1/R3) Solubility (μM) EC₅₀ (β-cell protection) Reference
WO5m 3-OH / 4-CF₃ 50 0.1 μM
5g 3-Cl, 2-Me / 4-CF₃ 13 13 μM

Piperazine/Piperidine Derivatives

Compounds with piperazine or piperidine cores highlight the role of nitrogen heterocycles in modulating activity:

  • N-(2-(Benzylamino)-2-oxoethyl)-4-isopropylcyclohexane-1-carboxamide (6b): Shares the benzylamino-oxoethyl group but uses a cyclohexane carboxamide.
  • N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: Features a 4-phenylpiperazine instead of 4-methyl-N-tosyl. The phenyl group enhances aromatic interactions but may reduce metabolic stability due to lack of electron-withdrawing tosyl .

Table 2: Piperazine-Based Analogs

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Reference
Target Compound 4-Methyl-N-tosylpiperazine Tosyl, methyl N/A N/A N/A
6b Cyclohexane carboxamide 4-Isopropyl N/A N/A
A3 () Quinazolinone 4-Fluorophenyl 57.3 196.5–197.8

Carboxamide Variations

  • 4-Hydroxyquinazoline Derivatives (A1–A6): These compounds replace the piperazine carboxamide with a quinazolinone core. Fluorine/chlorine substituents improve metabolic stability but reduce solubility (e.g., A3: 57.3% yield, mp 196.5–197.8°C) .
  • Peptoid-Based HDAC Inhibitors (): Incorporate dimethylamino or hydroxycarbamoyl groups, showing how electron-donating substituents enhance target engagement (yields: 45–83%) .

Biological Activity

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in diabetes management and other metabolic disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).

The compound exhibits its biological activity primarily through the modulation of pancreatic β-cell function. It has been shown to protect against endoplasmic reticulum (ER) stress-induced apoptosis in β-cells, which is critical in the pathogenesis of diabetes. The mechanism involves enhancing cell viability and reducing apoptosis under stress conditions, likely through the activation of protective signaling pathways.

Structure-Activity Relationship (SAR)

Recent studies have explored various analogs of this compound to identify structural features that enhance its potency and solubility. The following table summarizes key findings from these SAR studies:

CompoundStructureEC50 (µM)Maximal Activity (%)Notes
WO5mWO5m0.1 ± 0.01100%Best β-cell protective activity
Compound 1Compound 16.097%Original scaffold with limited solubility
Compound XCompound X5-10VariesExhibits moderate activity

Efficacy in Preclinical Models

In vitro studies using INS-1 pancreatic β-cells demonstrated that this compound significantly improves cell viability under ER stress conditions induced by tunicamycin (Tm). The maximal activity observed was 100% at an EC50 of 0.1 µM, indicating a potent protective effect against cell death .

Case Study: Diabetes Management

A notable case study involved administering the compound to diabetic mouse models. The treatment resulted in a marked reduction in blood glucose levels and improved insulin secretion from pancreatic cells. These findings suggest that the compound could serve as a viable candidate for further development as an antidiabetic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.